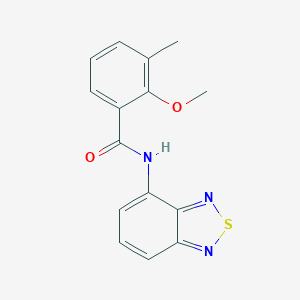![molecular formula C19H21ClN2O3 B251120 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methylbenzamide](/img/structure/B251120.png)
2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methylbenzamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in regulating cell division and is overexpressed in many types of cancer. MLN8054 has shown promise as a potential anticancer agent and has been the subject of extensive scientific research.
Mecanismo De Acción
2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methylbenzamide targets the Aurora A kinase, which is overexpressed in many types of cancer. Aurora A kinase plays a crucial role in regulating cell division, and its overexpression can lead to abnormal cell division and the formation of tumors. This compound inhibits Aurora A kinase by binding to its active site and preventing its activity. This leads to the inhibition of cell division and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the formation of microtubules, which are essential for cell division. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methylbenzamide is its specificity for Aurora A kinase, which reduces the risk of off-target effects. However, this compound has been shown to have limited efficacy in some types of cancer, and resistance to the drug can develop over time. In addition, this compound has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
For research on 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methylbenzamide include the development of more potent and selective inhibitors of Aurora A kinase. In addition, researchers are exploring the use of this compound in combination with other anticancer agents to enhance its efficacy. Finally, researchers are investigating the potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease, which are also associated with abnormal cell division.
Métodos De Síntesis
The synthesis of 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methylbenzamide involves several steps, including the reaction of 4-methylbenzoyl chloride with 3-methoxyaniline to form 4-methyl-N-(3-methoxyphenyl)benzamide. This compound is then reacted with isobutyryl chloride to form 4-methyl-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide. Finally, the addition of a chlorine atom to the 2-position of the benzene ring completes the synthesis of this compound.
Aplicaciones Científicas De Investigación
2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methylbenzamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, this compound has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to inhibit the growth of tumor xenografts in animal models.
Propiedades
Fórmula molecular |
C19H21ClN2O3 |
|---|---|
Peso molecular |
360.8 g/mol |
Nombre IUPAC |
2-chloro-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-11(2)18(23)22-16-8-6-13(10-17(16)25-4)21-19(24)14-7-5-12(3)9-15(14)20/h5-11H,1-4H3,(H,21,24)(H,22,23) |
Clave InChI |
PNDNZIGHIUTRMX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC)Cl |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B251039.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-naphthamide](/img/structure/B251041.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B251042.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide](/img/structure/B251043.png)


![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251047.png)
![4-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B251048.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B251049.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B251051.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-bromobenzamide](/img/structure/B251058.png)
![5-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B251059.png)
